molecular formula C9H18N2O2 B7866550 [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7866550
M. Wt: 186.25 g/mol
InChI Key: JOTOEDNXURJBQE-UHFFFAOYSA-N
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Description

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    N-Methylation: The piperidine ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the Amino Group: The amino group is introduced by reacting the N-methylpiperidine with chloroacetic acid or its derivatives under basic conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, electrophiles, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-Methylpiperidine: A methylated derivative of piperidine.

    Aminoacetic Acid:

Uniqueness

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is unique due to its specific structural features, which combine the properties of piperidine and aminoacetic acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[methyl-(1-methylpiperidin-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTOEDNXURJBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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